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Compound of Interest

Compound Name: T-1105

Cat. No.: B1682577 Get Quote

A comprehensive analysis of the antiviral agents T-1105 and its fluorinated analogue, T-705

(Favipiravir), reveals a high barrier to resistance for both compounds, primarily attributed to

their shared mechanism of action involving lethal mutagenesis. While direct cross-resistance

studies are limited, the available data on their individual resistance profiles and mechanisms

strongly suggest a significant degree of cross-resistance between the two molecules.

T-705, a potent antiviral drug, and its non-fluorinated counterpart, T-1105, both function by

inhibiting the RNA-dependent RNA polymerase (RdRp) of a broad spectrum of RNA viruses.[1]

[2][3] Their antiviral activity is contingent on their intracellular conversion to the active

ribonucleoside triphosphate (RTP) form.[1][4] This active metabolite is then mistakenly

incorporated into the nascent viral RNA strand by the viral RdRp, leading to an accumulation of

mutations that ultimately results in a nonviable viral phenotype, a process known as lethal

mutagenesis.[5][6][7]

Studies investigating resistance to T-705 in influenza A virus have shown that the development

of resistance is challenging.[5][6][7][8] Attempts to select for T-705-resistant variants through

serial passage in cell culture did not yield specific mutations in the viral polymerase proteins

(PB1, PB2, PA) or the nucleoprotein (NP).[5][6][8] Instead, treatment with T-705 led to a

significant decrease in infectious virus titers and an increase in G→A and C→T transversion

mutations, consistent with its mutagenic mechanism.[5][6][7]

However, some studies have identified specific mutations that can confer a degree of

resistance to T-705. For instance, a K291R mutation in the F1 motif of the RdRp of
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Chikungunya virus (CHIKV) has been linked to low-level resistance to T-705.[9][10] In influenza

A virus, a K229R mutation in the PB1 subunit of the RdRp, combined with a compensatory

P653L mutation in the PA subunit, was shown to be required for robust resistance.[11][12]

Given that T-1105 shares the same fundamental mechanism of action as T-705, it is highly

probable that viral strains resistant to T-705 would also exhibit cross-resistance to T-1105. The

structural similarity of their active triphosphate forms suggests that a viral polymerase evolved

to discriminate against T-705-RTP would likely also recognize and reject T-1105-RTP.

Comparative Antiviral Activity
The antiviral potency of T-1105 and T-705 can vary depending on the cell line used for in vitro

studies, which is attributed to differences in their metabolic activation.[1][9] In Madin-Darby

canine kidney (MDCK) cells, T-1105 demonstrates better antiviral activity against RNA viruses,

a finding correlated with higher intracellular levels of T-1105-RTP compared to T-705-RTP.[1]

Conversely, in A549, Vero, and HEK293T cells, T-705 is more potent, as the activation of T-
1105 is less efficient in these cell lines.[1][9]
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Compound Virus Cell Line EC₅₀ (µM) Reference

T-705

Influenza

A/Brisbane/59/20

07 (H1N1)

MDCK 17.05 [8]

T-705

Influenza A/New

Jersey/15/2007

(H1N1)

MDCK 15.07 [8]

T-705

Influenza

A/Denmark/524/

2009 (pandemic

H1N1)

MDCK 15.54 [8]

T-705

Influenza

A/Denmark/528/

2009 (pandemic

H1N1)

MDCK 11.36 [8]

T-705
Yellow Fever

Virus
Vero 330 [13]

T-1106*
Yellow Fever

Virus
Vero >369 [14]

*T-1106 is the ribonucleoside analog of T-1105.

Experimental Protocols
Serial Passage for Resistance Selection
The methodology to assess the development of resistance to T-705 typically involves the serial

passage of a virus in the presence of the compound in a susceptible cell line, such as MDCK

cells for influenza virus.

Virus Inoculation: MDCK cells are inoculated with the virus at a specific multiplicity of

infection (MOI), for example, a low MOI of 0.0001 PFU/cell or a high MOI of 10 PFU/cell.[5]

[6]
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Drug Exposure: The infected cells are then incubated with varying concentrations of T-705.

Virus Harvest and Titration: After a set incubation period, the supernatant containing the

progeny virus is harvested. The infectious virus titer is determined using a plaque assay or a

TCID₅₀ assay.

Serial Passaging: The harvested virus is then used to infect fresh MDCK cells in the

presence of the same or increasing concentrations of T-705 for subsequent passages.

Phenotypic and Genotypic Analysis: After a number of passages, the viral population is

assessed for any changes in susceptibility to the drug (phenotypic analysis) and sequenced

to identify any potential resistance-conferring mutations (genotypic analysis).[5][6]

Antiviral Activity Assay (EC₅₀ Determination)
The 50% effective concentration (EC₅₀) is a measure of the drug's potency in inhibiting viral

replication.

Cell Seeding: A monolayer of susceptible cells (e.g., MDCK, Vero) is prepared in a multi-well

plate.

Drug Dilution Series: A serial dilution of the antiviral compound (T-1105 or T-705) is

prepared.

Infection and Treatment: The cell monolayers are infected with the virus and simultaneously

treated with the different concentrations of the drug.

Incubation: The plates are incubated for a period sufficient for viral replication and cytopathic

effect (CPE) to occur in the untreated control wells.

Quantification of Viral Inhibition: The extent of viral inhibition is measured using various

methods, such as a CPE reduction assay, a virus yield reduction assay, or a luciferase-

based ATP detection assay to assess cell viability.[13]

EC₅₀ Calculation: The EC₅₀ value is calculated as the concentration of the drug that inhibits

viral replication by 50% compared to the untreated control.
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Visualizing the Mechanism and Experimental
Workflow
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Figure 1: Mechanism of action for T-1105 and T-705.
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Figure 2: Experimental workflow for resistance selection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Cross-Resistance Profile of T-1105 and T-705: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682577#cross-resistance-studies-between-t-1105-
and-t-705]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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